2-[(Oxan-3-yl)methoxy]pyrimidine
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Overview
Description
2-[(Oxan-3-yl)methoxy]pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with an oxan-3-ylmethoxy group
Scientific Research Applications
2-[(Oxan-3-yl)methoxy]pyrimidine has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its biological activity, including potential antiviral, antibacterial, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Many compounds like “2-[(Oxan-3-yl)methoxy]pyrimidine” target specific proteins or enzymes in the body. These targets are often key components in biological pathways and have a significant role in the functioning of cells .
Mode of Action
The compound typically interacts with its target by binding to a specific site on the protein or enzyme. This can result in the activation or inhibition of the target, leading to changes in cellular function .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a key enzyme, disrupting a metabolic pathway and leading to changes in the production of certain molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxan-3-yl)methoxy]pyrimidine typically involves the reaction of pyrimidine with oxan-3-ylmethanol under specific conditions. One common method is the nucleophilic substitution reaction, where pyrimidine reacts with oxan-3-ylmethanol in the presence of a strong base, such as sodium hydride (NaH), to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-[(Oxan-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles, such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrimidinedione derivatives.
Reduction: Reduction reactions can produce pyrimidinylmethanol derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.
Comparison with Similar Compounds
2-[(Oxan-3-yl)methoxy]pyrimidine is similar to other pyrimidine derivatives, such as 2-[(Oxan-3-yl)methyl]pyrimidine and 2-[(Oxan-3-yl)ethoxy]pyrimidine. its unique structure and properties set it apart from these compounds. For instance, the presence of the methoxy group in this compound can influence its reactivity and biological activity, making it distinct from other pyrimidine derivatives.
Properties
IUPAC Name |
2-(oxan-3-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-9(7-13-6-1)8-14-10-11-4-2-5-12-10/h2,4-5,9H,1,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNTAQIYHSXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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